(2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide
Description
(2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide is a thiazole-derived organic compound featuring a bromine atom at position 2, a methyl group at position 4, and a methanamine group at position 5 of the heterocyclic ring, forming a hydrobromide salt. Its molecular formula is C₅H₈Br₂N₂S, with a molecular weight of 292.01 g/mol (calculated). The hydrobromide salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The compound is typically a solid with a melting point range inferred to be similar to related thiazole derivatives (e.g., 248–253°C for methanamine hydrobromide analogs) .
Properties
IUPAC Name |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S.BrH/c1-3-4(2-7)9-5(6)8-3;/h2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUXZWNEEZFMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide typically involves the bromination of 4-methylthiazole followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include (2-hydroxy-4-methylthiazol-5-yl)methanamine, (2-amino-4-methylthiazol-5-yl)methanamine, and various alkylated derivatives.
Oxidation Reactions: Products include (2-bromo-4-methylthiazol-5-yl)methanesulfoxide and (2-bromo-4-methylthiazol-5-yl)methanesulfone.
Reduction Reactions: Products include thiazolidine derivatives and other reduced forms of the original compound.
Scientific Research Applications
(2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide is a thiazole derivative with a bromine atom that is used in scientific research for a variety of applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
- Biology The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
- Industry It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
This compound's potential biological activities, including antimicrobial, antifungal, and anticancer properties, have led to its increasing interest in medicinal chemistry.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity and can inhibit the growth of various bacterial strains and fungi in in vitro studies. For instance, it demonstrated notable effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study assessing its cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer), it exhibited varying degrees of inhibition on cell proliferation. The results indicated that at specific concentrations, the compound could reduce cell viability significantly, highlighting its potential as a chemotherapeutic agent.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides. These reactions are typically carried out in polar solvents like water or ethanol. Products include (2-hydroxy-4-methylthiazol-5-yl)methanamine, (2-amino-4-methylthiazol-5-yl)methanamine, and various alkylated derivatives.
- Oxidation Reactions The compound can be oxidized to form sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions. Products include (2-bromo-4-methylthiazol-5-yl)methanesulfoxide and (2-bromo-4-methylthiazol-5-yl)methanesulfone.
- Reduction Reactions Reduction of the compound can lead to the formation of thiazolidine derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether. Products include thiazolidine derivatives and other reduced forms of the original compound.
Case Studies
- Antimicrobial Efficacy : A study published in 2023 demonstrated that the compound effectively inhibited E. coli growth at concentrations as low as 10 µg/mL, showcasing its potential for developing new antibiotics.
- Cytotoxicity Against Cancer Cells : In a comparative analysis of thiazole derivatives, this compound showed an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to other derivatives tested.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and biological interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related heterocyclic amines with halogen substituents, hydrobromide/hydrochloride salts, and varying ring systems. Key examples include:
Table 1: Structural and Physicochemical Comparison
Biological Activity
(2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The compound is synthesized through the bromination of 4-methylthiazole, followed by the introduction of a methanamine group. The typical reaction conditions involve using bromine in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures. The final product is purified through recrystallization or chromatography to achieve high purity levels.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, it demonstrated notable effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent in clinical settings .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study assessing its cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer), it exhibited varying degrees of inhibition on cell proliferation. The results indicated that at specific concentrations, the compound could reduce cell viability significantly, highlighting its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The bromine atom and thiazole ring are crucial for its reactivity, allowing the compound to bind to enzymes and receptors, potentially inhibiting their activity. Ongoing research aims to elucidate the exact pathways and molecular interactions involved in these processes .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2-Chloro-4-methylthiazol-5-yl)methanamine hydrobromide | Chloro | Moderate antimicrobial activity |
| (2-Fluoro-4-methylthiazol-5-yl)methanamine hydrobromide | Fluoro | Lower anticancer activity |
| (2-Iodo-4-methylthiazol-5-yl)methanamine hydrobromide | Iodo | High reactivity but less stability |
The presence of the bromine atom in this compound contributes to its distinct reactivity compared to its chloro, fluoro, and iodo analogs, making it a valuable intermediate in various synthetic pathways.
Case Studies
- Antimicrobial Efficacy : A study published in 2023 demonstrated that the compound effectively inhibited E. coli growth at concentrations as low as 10 µg/mL, showcasing its potential for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : In a comparative analysis of thiazole derivatives, this compound showed an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to other derivatives tested .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide in laboratory settings?
- Methodological Answer :
- Hazard Identification : Classified under GHS Category 4 for acute oral toxicity, Category 2 for skin corrosion/irritation, and Category 2A for eye damage. Use PPE including gloves, lab coats, and safety goggles .
- Storage : Store at 2–8°C in a tightly sealed container to prevent degradation or moisture absorption .
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Synthetic Route : Start with tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate (prepared via methods in WO 2010/129497A1). Use anhydrous conditions to minimize side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane. Monitor purity via TLC or HPLC.
- Characterization : Confirm structure using (e.g., δ 4.28 ppm for methylene protons) and ESI-MS (m/z 333 [M+H]) .
Advanced Research Questions
Q. What methodologies are employed to resolve discrepancies in structural data obtained from NMR and X-ray crystallography for this compound?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL for high-resolution refinement of X-ray data. For twinned crystals, apply the TWIN/BASF commands in SHELX to resolve ambiguities .
- Spectroscopic Cross-Validation : Compare experimental chemical shifts with density functional theory (DFT)-calculated values to validate proton assignments .
- ORTEP Visualization : Generate thermal ellipsoid plots using ORTEP-3 to assess positional disorder or thermal motion in the crystal lattice .
Q. How can in vitro and in vivo models be designed to assess the pharmacological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Use receptor-binding studies (e.g., radioligand displacement assays) with M1 muscarinic acetylcholine receptors. Include SCH-202676 (a structural analog) as a control for allosteric modulation .
- In Vivo Testing : Adopt a blinded, randomized design in Swiss albino mice (20–25 g). Administer the compound orally for 27 days, followed by scopolamine hydrobromide (20 mg/kg, i.p.) to induce cognitive deficits. Assess behavioral outcomes using maze tests .
Q. What strategies are used to analyze potential allosteric modulation effects of this compound on target receptors?
- Methodological Answer :
- Functional Assays : Measure changes in receptor signaling (e.g., cAMP accumulation or calcium flux) in the presence of orthosteric agonists/antagonists. A leftward shift in dose-response curves indicates positive allosteric modulation .
- Competitive Binding Studies : Use -labeled ligands to determine if the compound displaces orthosteric binders. Retention of binding in the presence of SCH-202676 suggests a distinct allosteric site .
- Molecular Dynamics Simulations : Model receptor-ligand interactions using software like GROMACS to identify key residues involved in allosteric communication .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in different solvents?
- Methodological Answer :
- Controlled Solubility Testing : Conduct parallel experiments in DMSO, methanol, and water under standardized conditions (25°C, inert atmosphere). Use UV-Vis spectroscopy to quantify saturation points.
- Purity Assessment : Verify compound purity via elemental analysis or LC-MS. Impurities (e.g., residual salts) can artificially alter solubility profiles .
- Documentation : Report solvent grade, temperature, and agitation methods to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
